1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Description
Properties
IUPAC Name |
1'-(1H-indole-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19(16-12-22-18-9-4-2-6-14(16)18)23-11-5-10-21(13-23)17-8-3-1-7-15(17)20(25)26-21/h1-4,6-9,12,22H,5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOSPKWXBISRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CNC4=CC=CC=C43)C5=CC=CC=C5C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common synthetic route includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide. This intermediate then undergoes further reactions to form the desired spiro compound . Industrial production methods often utilize similar multicomponent reactions due to their high yield and operational simplicity .
Chemical Reactions Analysis
1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides are often used.
Coupling Reactions: The compound can undergo C–C and C–N coupling reactions, facilitated by catalysts like palladium(II) acetate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is , with a molecular weight of approximately 346.4 g/mol. The compound features an indole moiety that is known for its ability to interact with various biological targets, influencing critical cellular processes such as apoptosis, cell proliferation, and inflammation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : The indole structure is associated with the inhibition of cancer cell growth through modulation of signaling pathways involved in cell survival and apoptosis.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory disorders.
Therapeutic Applications
The therapeutic applications of this compound are broad and include:
- Cancer Therapy : Targeting specific cancer types through tailored drug design based on its interaction profiles.
- Neurodegenerative Disease Treatment : Investigating its role in preventing neuronal damage and promoting cell survival.
- Inflammatory Disease Management : Exploring its potential to modulate immune responses.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- Study on Anticancer Activity : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Mechanisms : A study highlighted in Neuroscience Letters explored the neuroprotective effects of indole derivatives, suggesting that this compound could mitigate oxidative stress in neuronal cells .
- Anti-inflammatory Effects : Research findings published in Phytotherapy Research indicated that compounds with similar structures exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 1’-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and inflammation . The compound’s spiro structure also contributes to its ability to interact with different biological targets, enhancing its pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Comparisons
Key Observations :
- Substituent Diversity : The target compound’s indole-3-carbonyl group distinguishes it from bromobenzoyl (e.g., ) or benzyl-fluoroethyl (e.g., ) derivatives. Indole’s aromaticity and hydrogen-bonding capability may enhance CNS penetration or receptor interaction compared to halogenated or alkylated analogs.
- Piperidine-based systems are more common in S1R ligands (e.g., [18F]fluspidine ).
- Bioactivity Correlations: Phainanoids (e.g., ) demonstrate that spirocyclic frameworks with bulky substituents can exhibit potent bioactivity, suggesting the indole-3-carbonyl group in the target compound may confer similar advantages.
Pharmacological and Receptor Binding Profiles
Sigma-1 Receptor (S1R) Targeting
Compounds like [18F]fluspidine and derivatives in highlight the importance of the spiro-piperidine scaffold in S1R binding. Molecular docking studies (e.g., ) reveal that hydrophobic substituents at the piperidine nitrogen (e.g., benzyl, indole-3-carbonyl) enhance interactions with S1R’s hydrophobic cavity near helices α4/α3.
Immunosuppressive and Antitumor Potential
While the target compound lacks a terpenoid subunit, its indole group—a common pharmacophore in kinase inhibitors—suggests possible antitumor applications.
Key Observations :
Biological Activity
1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex organic compound characterized by its unique spiro structure and indole moiety. With a molecular formula of C₁₈H₁₈N₂O₂, this compound has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, and potential mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structural uniqueness arises from its spiro configuration, which connects two rings through a single atom. This configuration may enhance the stability and diversity of biological interactions compared to simpler indole derivatives.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Targeting Cellular Pathways : The compound is believed to interact with various molecular targets involved in cell signaling pathways. This interaction may influence processes such as apoptosis and cell proliferation.
- Binding Affinity : Interaction studies suggest that this compound binds with high affinity to specific receptors or enzymes, impacting their activity and subsequently cellular responses.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs). These methods are efficient and allow for the generation of diverse analogs for further biological evaluation. Key steps in the synthesis include:
- Formation of the indole core.
- Construction of the spiro structure through cyclization reactions.
- Functionalization to introduce carbonyl groups.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Indole-3-carbaldehyde | Indole derivative | Precursor for biologically active molecules; lacks spiro structure |
| Indole-3-acetic acid | Plant hormone | Different biological activities; simpler structure |
| Indole-3-carboxylic acid | Indole derivative | Significant biological activities; simpler structure |
This comparison illustrates how the spiro structure enhances the compound's stability and broadens its range of biological activities compared to other indole derivatives.
Q & A
Q. What are the key synthetic routes for 1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one, and what factors influence reaction yields?
The synthesis typically involves multi-step reactions, starting with lithiation of a benzofuran precursor followed by cyclization with a piperidine derivative. Key steps include:
- Lithiation and electrophilic substitution : Use of 2-bromobenzhydryl methyl ether as a precursor, lithiated with LDA (Lithium Diisopropylamide), followed by reaction with 1-methyl-4-piperidone .
- Acid-catalyzed cyclization : HCl or TFA (Trifluoroacetic Acid) promotes spirocyclization to form the fused benzofuran-piperidine core .
- Indole-3-carbonyl introduction : Amide coupling (e.g., EDC/HOBt) to attach the indole moiety . Yield factors : Catalyst choice (e.g., Pd for cross-coupling), solvent polarity (dichloromethane vs. ethanol), and temperature control (50–80°C optimal) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR : H and C NMR confirm the spiro junction (e.g., quaternary carbon at δ 70–80 ppm) and indole carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHNO) .
- IR Spectroscopy : Confirms carbonyl stretches (~1650–1750 cm) and aromatic C-H bonds .
Q. How can researchers ensure purity and stability during storage?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Storage : Desiccated at -20°C in amber vials to prevent hydrolysis of the carbonyl group and photodegradation .
Advanced Research Questions
Q. How can contradictory data on the compound’s pharmacological targets be resolved?
- Orthogonal assays : Combine radioligand binding (e.g., dopamine D receptor assays) with functional cAMP assays to confirm target engagement .
- Structural analogs : Compare activity of derivatives (e.g., 1'-Boc-spiro[indole-3,4'-piperidine]) to isolate pharmacophore contributions .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes to serotonin or dopamine receptors .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Prodrug design : Introduce ester groups (e.g., ethyl carboxylate) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoparticle encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles to improve aqueous solubility and sustained release .
Q. What in silico methods predict off-target interactions and toxicity?
- Pharmacophore screening : Use tools like Pharmit to identify overlap with known toxicophores (e.g., hERG channel inhibitors) .
- ADMET prediction : SwissADME or ProTox-II to assess metabolic stability, CYP450 inhibition, and acute toxicity (e.g., LD) .
Methodological Challenges and Solutions
Q. How can reaction byproducts during synthesis be minimized?
- Byproduct analysis : LC-MS or H NMR tracking of intermediates (e.g., open-chain vs. cyclized forms) .
- Catalyst optimization : Switch from Pd(OAc) to Buchwald-Hartwig catalysts for cleaner cross-coupling .
Q. What experimental designs address low binding affinity in target validation?
- Fragment-based drug discovery (FBDD) : Screen spiro-piperidine fragments against target libraries to identify high-affinity leads .
- SAR studies : Systematically modify the indole carbonyl (e.g., replace with sulfonamide) and measure affinity shifts .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
